![molecular formula C19H21N3O5 B6134029 1-(2-methoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6134029.png)
1-(2-methoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine
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Overview
Description
1-(2-methoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine is a chemical compound that has gained interest in the scientific community due to its potential use in research applications. This compound is commonly referred to as MNPA and is a piperazine derivative that has been synthesized for its unique properties.
Mechanism of Action
MNPA acts as a selective agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and other physiological processes. MNPA binds to the receptor and activates it, leading to downstream effects such as the release of neurotransmitters and changes in gene expression.
Biochemical and Physiological Effects
MNPA has been shown to have a number of biochemical and physiological effects in various systems. In the central nervous system, it has been shown to have anxiolytic and antidepressant effects. In the cardiovascular system, it has been shown to cause vasodilation and reduce blood pressure. MNPA has also been shown to have effects on the immune system and on the regulation of glucose metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using MNPA in lab experiments is its selectivity for the 5-HT1A receptor, which allows for specific effects to be studied. However, MNPA can be difficult to synthesize and purify, which can limit its use in certain experiments. Additionally, MNPA has a short half-life in vivo, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on MNPA. One area of interest is the development of new synthetic methods for MNPA that are more efficient and scalable. Another area of interest is the study of MNPA's effects on other physiological systems, such as the respiratory system and the gastrointestinal system. Additionally, MNPA could be used as a tool to study the role of the 5-HT1A receptor in various disease states, such as depression and anxiety disorders.
Synthesis Methods
The synthesis of MNPA involves a multi-step process that starts with the reaction of 2-methoxyphenylpiperazine with 1,3-benzodioxole-5-carboxaldehyde. This reaction is followed by the introduction of nitro groups to the benzodioxole ring using nitric acid. The final step involves the reduction of the nitro groups to amino groups using hydrogen gas in the presence of palladium on carbon.
Scientific Research Applications
MNPA has been used in various scientific research applications, including studies on the central nervous system and the cardiovascular system. It has been shown to act as an agonist for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. MNPA has also been used as a tool to study the effects of serotonin on the cardiovascular system.
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-25-17-5-3-2-4-15(17)21-8-6-20(7-9-21)12-14-10-18-19(27-13-26-18)11-16(14)22(23)24/h2-5,10-11H,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEIYXMVCAZBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine |
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